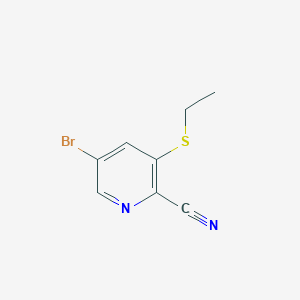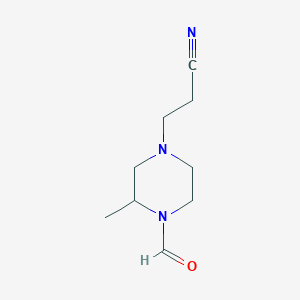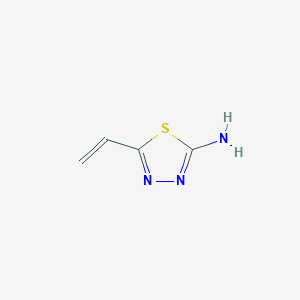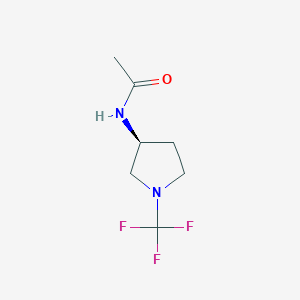
5-Bromo-3-(ethylthio)picolinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile is a heterocyclic organic compound that contains a bromine atom, an ethylthio group, and a pyridine ring with a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile typically involves the bromination of 3-(ethylthio)-2-pyridinecarbonitrile. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for precise control of temperature, solvent addition, and reaction time can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Applications De Recherche Scientifique
5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and ethylthio group can interact with biological targets through various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The carbonitrile group can also participate in coordination with metal ions or other active sites in enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Ethylthio)-2-pyridinecarbonitrile: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
5-Bromo-2-pyridinecarbonitrile: Lacks the ethylthio group, which reduces its potential for oxidation and other reactions involving sulfur.
5-Bromo-3-(methylthio)-2-pyridinecarbonitrile: Contains a methylthio group instead of an ethylthio group, which may affect its reactivity and steric properties.
Uniqueness
5-Bromo-3-(ethylthio)-2-pyridinecarbonitrile is unique due to the presence of both a bromine atom and an ethylthio group, which provide a combination of reactivity and functional group compatibility. This makes it a versatile intermediate for various synthetic applications and research studies.
Propriétés
Formule moléculaire |
C8H7BrN2S |
|---|---|
Poids moléculaire |
243.13 g/mol |
Nom IUPAC |
5-bromo-3-ethylsulfanylpyridine-2-carbonitrile |
InChI |
InChI=1S/C8H7BrN2S/c1-2-12-8-3-6(9)5-11-7(8)4-10/h3,5H,2H2,1H3 |
Clé InChI |
MNQCXCNFMFTRPU-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C(N=CC(=C1)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Trimethyl{[(2-nitrophenyl)sulfanyl]oxy}silane](/img/structure/B13962836.png)







